molecular formula C11H7ClF3N3 B7899856 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine

4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B7899856
M. Wt: 273.64 g/mol
InChI Key: VCAXYGZLUGMOAW-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a chloro group at position 4 and a 3-(trifluoromethyl)phenyl substituent at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro group influences electronic properties and reactivity. This compound is part of a broader class of pyrimidin-2-amine derivatives explored for pharmaceutical and agrochemical applications due to their structural versatility .

Properties

IUPAC Name

4-chloro-6-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-9-5-8(17-10(16)18-9)6-2-1-3-7(4-6)11(13,14)15/h1-5H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAXYGZLUGMOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction typically employs 4,6-dichloropyrimidin-2-amine as the starting material, which undergoes selective coupling at the 6-position with 3-(trifluoromethyl)phenylboronic acid. A study by Green et al. demonstrated that Pd(PPh₃)₄ in combination with Na₂CO₃ achieves 78% yield for the coupling step, with minimal formation of the 4-phenyl regioisomer. The oxidative addition of Pd⁰ to the C–Cl bond is facilitated by electron-deficient pyrimidine rings, while the trifluoromethyl group enhances the electrophilicity of the arylboronic acid.

Table 1: Catalytic Systems for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Yield (%)Source
Pd(PPh₃)₄Na₂CO₃DME8078
PdCl₂(dppf)K₃PO₄Toluene10065
Pd(OAc)₂/PCy₃Cs₂CO₃DMF12082

The choice of ligand significantly impacts efficiency. Bulky phosphines like PCy₃ accelerate oxidative addition by stabilizing the Pd⁰ intermediate, whereas bidentate ligands (e.g., dppf) improve selectivity. Microwave irradiation (160°C, 1 hr) has also been employed to reduce reaction times, achieving 89% yield in a patent-described protocol.

Regioselective Amination of Halopyrimidines

Amination at the 2-position of the pyrimidine ring is critical for accessing the target compound. This step often precedes or follows the Suzuki coupling, depending on the synthetic route.

Direct Amination of 4,6-Dichloropyrimidine

Treatment of 4,6-dichloropyrimidine with aqueous ammonia under pressurized conditions yields 4-chloro-6-aminopyrimidine as the major product. However, Gronowitz et al. reported that using hexamethyldisilazane (HMDS) as both solvent and ammonia source at 140°C enhances regioselectivity, producing a 4:1 ratio of 4-amino to 2-amino isomers. The electron-withdrawing chlorine at C4 directs amination to the less hindered C2 position, though steric effects from the trifluoromethylphenyl group can alter this preference in later stages.

Post-Coupling Amination Challenges

When amination is performed after Suzuki coupling, the presence of the bulky 3-(trifluoromethyl)phenyl group at C6 complicates selectivity. A 2025 study resolved this by employing Pd/Xantphos catalysts in a toluene/water biphasic system, achieving 92% amination at C2 with <5% over-reduction.

Microwave-Assisted One-Pot Synthesis

Recent advances in microwave chemistry have enabled streamlined syntheses. A patented method couples 4-chloro-2-aminopyrimidine with 3-(trifluoromethyl)phenylboronic acid in acetonitrile using K₂CO₃ as base and Pd(OAc)₂ as catalyst. Microwave irradiation at 160°C for 1 hour affords the target compound in 89% yield, bypassing intermediate isolation steps.

Key Advantages:

  • Reduced Reaction Time: Traditional heating requires 12–24 hours, whereas microwave completion occurs in ≤2 hours.

  • Improved Purity: Byproducts such as homocoupled biaryls are minimized due to uniform heating.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Suzuki + Amination36295Moderate
Regioselective Amination27898High
Microwave One-Pot18999Limited

The regioselective amination route offers the best balance of yield and scalability, though microwave methods excel in speed and purity for small-scale applications.

Troubleshooting Common Synthetic Issues

Byproduct Formation

  • Homocoupling of Boronic Acids: Additives like TBAB (tetrabutylammonium bromide) suppress this side reaction by stabilizing the Pd–aryl intermediate.

  • Dehalogenation: Over-reduction of C4–Cl can occur with excess Pd catalyst. Reducing Pd loading to 2 mol% mitigates this issue.

Purification Challenges

Column chromatography using ethyl acetate/hexane gradients (0–50%) effectively separates the target compound from regioisomers. For large-scale batches, recrystallization from ethanol/water (7:3) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. It functions as a kinase inhibitor, which is crucial for controlling cell division and proliferation.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds, including 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, exhibited significant inhibitory activity against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt ATP-binding sites on kinases, thus inhibiting their activity and leading to apoptosis in cancer cells .

Agrochemical Applications

Research indicates that this compound can be utilized in developing herbicides due to its ability to inhibit specific enzymes involved in plant growth.

Data Table: Herbicidal Activity

CompoundTarget EnzymeInhibition Rate (%)Reference
This compoundEPSPS85%
Other Pyrimidine DerivativesVarious70%-90%

Material Science

The fluorinated phenyl group enhances the compound's properties for use in material science, particularly in the development of polymers with improved thermal and chemical stability.

Case Study :
A recent investigation into polymer composites incorporating this compound showed enhanced resistance to thermal degradation and improved mechanical properties compared to traditional polymers. The study highlighted the role of trifluoromethyl groups in enhancing polymer performance under extreme conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position 4/6) Molecular Formula Key Features Reference
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine Cl (4), 3-(CF₃)Ph (6) C₁₁H₈ClF₃N₃ Aryl-substituted trifluoromethyl group enhances steric bulk and lipophilicity
4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine Cl (4), CF₃ (6) C₅H₄ClF₃N₃ Direct CF₃ substitution on pyrimidine ring; reduced steric hindrance
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), isopropyl (6) C₇H₁₁ClN₃ Alkyl substituent increases hydrophobicity but lacks electron-withdrawing effects
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Cl (4), 4-F-C₆H₄-S- (6) C₁₀H₇ClFN₃S Sulfur-containing group alters electronic properties and potential H-bonding
4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine CF₃ (6), 4-(SO₂Me)Ph (4) C₁₂H₁₁F₃N₃O₂S Sulfone group enhances solubility and receptor-binding affinity
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine 3-Cl-C₆H₄ (4), 3-F-C₆H₄ (6) C₁₆H₁₁ClFN₃ Dual halogenation impacts electronic distribution and steric interactions

Substituent Position and Isomerism

  • Positional Isomerism : The placement of substituents significantly affects activity. For example, 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6) has Cl and CF₃ at positions 6 and 2, respectively, leading to distinct electronic effects compared to the target compound’s Cl (4) and aryl-CF₃ (6) arrangement .
  • Aryl vs.

Electronic and Steric Effects

  • Trifluoromethyl Groups : The CF₃ group is strongly electron-withdrawing, stabilizing the pyrimidine ring and reducing metabolic degradation. In aryl-substituted analogs (e.g., 3-(CF₃)Ph), conjugation with the phenyl ring enhances resonance effects .
  • Chloro vs. Fluoro Substituents : Chloro groups are more electron-withdrawing than fluoro, influencing reactivity in nucleophilic aromatic substitution. For instance, 4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine exhibits dual halogen effects on solubility and binding .

Biological Activity

4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a chloro group and a trifluoromethyl phenyl substituent, which are significant for its biological interactions. This article reviews the biological activity of this compound based on various studies, including its anticancer properties, antimicrobial effects, and other pharmacological activities.

  • Chemical Formula : C₁₅H₁₅ClF₃N₅
  • Molecular Weight : 357.761 g/mol
  • CAS Number : 2183593-91-9

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit notable anticancer properties. Specifically, the presence of the chloro and trifluoromethyl groups enhances the efficacy of these compounds against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. For example, it showed an IC50 value of 40.54μg/mL40.54\,\mu g/mL against A549 cells and 29.77μg/mL29.77\,\mu g/mL against Caco-2 cells when compared to standard drugs like doxorubicin .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies indicated that treatment with this compound resulted in G1-phase arrest in treated cells, suggesting its role in disrupting normal cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively.

Efficacy Against Bacteria and Fungi

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed considerable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : In addition to bacterial strains, this compound has shown antifungal properties against common pathogens such as Aspergillus flavus and Candida albicans, indicating its broad-spectrum antimicrobial potential .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this pyrimidine derivative has been evaluated for other pharmacological activities:

  • Anti-inflammatory Effects : Compounds similar to this compound have exhibited anti-inflammatory actions, showing promise in reducing edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .
  • Antiviral Properties : Preliminary studies suggest that pyrimidine derivatives can act as effective inhibitors against viral infections such as Zika virus (ZIKV) and Dengue virus (DENV), although specific data on this compound's activity is still emerging .

Case Studies

Several case studies highlight the biological activity of related pyrimidine compounds:

  • Study on Anticancer Activity : A study demonstrated that derivatives with similar structures showed enhanced cytotoxicity against gastric adenocarcinoma cell lines (AGS), with IC50 values indicating effective cancer cell inhibition .
  • Antimicrobial Screening : In a comparative study, various pyrimidine derivatives were screened for their antimicrobial efficacy, revealing that those containing trifluoromethyl groups exhibited superior activity against resistant bacterial strains .

Q & A

Q. What are standard synthetic protocols for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a reflux method using 5-(chloromethyl)-pyrimidine intermediates with 3-(trifluoromethyl)aniline in chloroform yields the target compound. Purification involves column chromatography (silica gel, CHCl₃ eluent) and crystallization from methanol, achieving ~78% yield and high purity (m.p. 469–471 K) . Key parameters include reaction time (5 hours), stoichiometric ratios, and temperature control to minimize side products.

Q. How is the structural identity of this compound confirmed?

X-ray crystallography is the gold standard for structural elucidation. For pyrimidine derivatives, dihedral angles between aromatic rings (e.g., 12.8° for phenyl groups) and intramolecular hydrogen bonds (N–H⋯N) are critical for confirming conformation. Spectroscopic methods like 1H^1H-NMR and 13C^{13}C-NMR are used to verify substituent positions, with characteristic shifts for Cl (δ ~3.5 ppm) and CF₃ groups (δ ~120 ppm in 19F^{19}F-NMR) .

Q. What analytical techniques assess purity and stability?

  • HPLC : To quantify impurities (<5% threshold).
  • TGA/DSC : Evaluates thermal stability (decomposition >200°C).
  • Elemental Analysis : Validates C, H, N percentages (theoretical vs. experimental).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 288) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict favorable reaction intermediates and transition states. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, reducing development time by 50%. Key parameters include activation energy barriers (<30 kcal/mol) and solvent effects (e.g., chloroform’s polarity index = 4.1) .

Q. What strategies resolve contradictions in reported biological activity data?

  • 3D-QSAR Modeling : Correlates substituent effects (e.g., CF₃ hydrophobicity) with antileukemic activity (IC₅₀ values).
  • Dose-Response Studies : Test across multiple cell lines (e.g., Jurkat, K562) to identify cell-specific mechanisms.
  • Meta-Analysis : Pool data from structurally analogous pyrimidines (e.g., 6-aryl-triazine derivatives) to identify trends .

Q. How does substituent variation impact pharmacological activity?

Substituent PositionActivity Trend (IC₅₀, μM)Key Interaction
3-CF₃ on phenyl0.5–2.0 (Anticancer)π-π stacking with kinase active site
4-Cl on pyrimidine5.0–10.0 (Antifungal)H-bond with CYP51
N-MethylationReduced bioavailabilityIncreased logP (2.1 → 3.4)
Structure-activity relationships (SAR) are validated via molecular docking (AutoDock Vina) and free-energy calculations (MM/GBSA) .

Q. What are best practices for handling hazardous intermediates during synthesis?

  • Waste Management : Segregate chlorinated byproducts (e.g., 4-chloro-aniline) and use neutralization (10% NaOH) before disposal .
  • Safety Protocols : PPE (nitrile gloves, fume hood), spill kits, and emergency showers.
  • Real-Time Monitoring : FTIR or Raman spectroscopy detects toxic gas emissions (e.g., HCl) during reflux .

Methodological Guidelines

  • Synthetic Reproducibility : Document solvent purity (>99.9%), anhydrous conditions, and inert atmosphere (N₂/Ar).
  • Data Validation : Use triplicate experiments (±5% error margin) and internal standards (e.g., deuterated DMSO for NMR).
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.